N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple diaminomethylidene and ornithyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds between the amino acids.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. These machines can handle large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires specific catalysts or conditions depending on the nature of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline stands out due to its specific arrangement of diaminomethylidene and ornithyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
776334-69-1 |
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Molecular Formula |
C22H40N10O5 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H40N10O5/c23-13(5-1-9-28-21(24)25)18(34)31-11-3-7-15(31)17(33)30-14(6-2-10-29-22(26)27)19(35)32-12-4-8-16(32)20(36)37/h13-16H,1-12,23H2,(H,30,33)(H,36,37)(H4,24,25,28)(H4,26,27,29)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
MHQXTGSGQZYKLF-VGWMRTNUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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